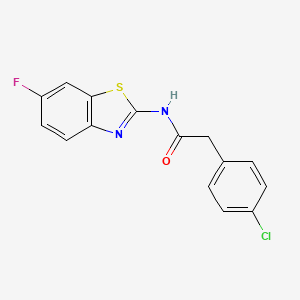
2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a chlorophenyl group and a fluoro-substituted benzothiazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Acylation Reaction: The resulting benzothiazole is then subjected to an acylation reaction with 2-(4-chlorophenyl)acetyl chloride in the presence of a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the substituents introduced.
Oxidation: Oxidized derivatives of the benzothiazole or phenyl rings.
Reduction: Reduced forms of the compound, potentially altering the acetamide group.
Hydrolysis: 2-(4-chlorophenyl)acetic acid and 6-fluoro-1,3-benzothiazol-2-amine.
Scientific Research Applications
2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the fluoro substituent, which may affect its biological activity.
2-(4-fluorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide: Substituted with fluorine on the phenyl ring, potentially altering its properties.
2-(4-chlorophenyl)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Contains a chlorine substituent on the benzothiazole ring instead of fluorine.
Uniqueness
The presence of both chlorophenyl and fluoro-benzothiazole groups in 2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide makes it unique, potentially offering a distinct profile of biological activities and chemical reactivity compared to similar compounds. This dual substitution pattern can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C15H10ClFN2OS |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-1-9(2-4-10)7-14(20)19-15-18-12-6-5-11(17)8-13(12)21-15/h1-6,8H,7H2,(H,18,19,20) |
InChI Key |
FOXOGWNFYOAZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















